[1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13453658
Molecular Formula: C18H23ClN2O3
Molecular Weight: 350.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23ClN2O3 |
|---|---|
| Molecular Weight | 350.8 g/mol |
| IUPAC Name | benzyl N-[1-(2-chloroacetyl)piperidin-3-yl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C18H23ClN2O3/c19-11-17(22)20-10-4-7-16(12-20)21(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2 |
| Standard InChI Key | QGKOXLMFMBWRCL-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)CCl)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC(CN(C1)C(=O)CCl)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
[1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a complex organic compound with a unique structural composition. It features a piperidine ring substituted with a chloroacetyl group, a cyclopropyl group, and a carbamic acid moiety linked to a benzyl ester. This intricate structure suggests potential reactivity and biological activity, making it an interesting subject for further study in medicinal chemistry.
Synthesis
The synthesis of [1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester typically involves multi-step organic reactions. These steps require careful control of reaction conditions to ensure high yields and purity of the final product. Common methods include the use of chloroacetyl chloride for introducing the chloroacetyl group and carbamation reactions to form the carbamic acid moiety.
Biological Activity
Preliminary studies suggest that compounds similar to [1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester may exhibit several biological activities:
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Antimicrobial Properties: Similar compounds have shown effectiveness against various pathogens.
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Neuroprotective Effects: The piperidine scaffold is often associated with neuroactive properties, potentially influencing neurotransmitter systems.
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Antitumor Activity: Some derivatives of piperidine compounds have been studied for their anticancer potential.
| Biological Activity | Description |
|---|---|
| Antimicrobial Properties | Effective against bacteria and fungi |
| Neuroprotective Effects | Potential influence on neurotransmitter systems |
| Antitumor Activity | Investigated for anticancer properties |
Research Findings and Future Directions
Further investigation into the pharmacodynamics and pharmacokinetics of [1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is necessary to fully elucidate its therapeutic potential. The unique combination of functional groups and stereochemistry may confer distinct biological activities not observed in other similar compounds, making it a valuable candidate for further research and development.
Comparison with Similar Compounds
Similar compounds, such as [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, have been studied for their potential pharmaceutical applications. These compounds differ primarily in their stereochemistry, which can significantly affect their biological activity and pharmacological profiles.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Chloro-acetyl)piperidine | Piperidine ring with chloroacetyl group | Simpler structure; lacks cyclopropyl group |
| Cyclopropylcarbamate | Cyclopropane ring attached to carbamate | Focused on carbamate functionality |
| Benzyl carbamate | Benzene ring attached to carbamate | Lacks piperidine structure; simpler reactivity |
| (S)-N-benzyl-N-(2-chloroacetyl)piperidine | Similar piperidine structure | Different stereochemistry affecting activity |
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